molecular formula C13H19BClNO2 B3060260 4-Chloro-2-(aminomethyl)phenylboronic acid, pinacol ester CAS No. 2096334-39-1

4-Chloro-2-(aminomethyl)phenylboronic acid, pinacol ester

Cat. No.: B3060260
CAS No.: 2096334-39-1
M. Wt: 267.56
InChI Key: OIOPKOIZMBWBRC-UHFFFAOYSA-N
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Description

4-Chloro-2-(aminomethyl)phenylboronic acid, pinacol ester is an organoboron compound with the molecular formula C13H19BClNO2. This compound is a derivative of phenylboronic acid and is characterized by the presence of a chloro group, an aminomethyl group, and a pinacol ester moiety. It is commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound is known to participate in various chemical transformations. For instance, it can undergo catalytic protodeboronation, a process that involves the removal of the boron moiety . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The boron moiety can also be converted into a broad range of functional groups .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice in organic synthesis .

Pharmacokinetics

It’s worth noting that the stability of boronic esters, such as pinacol boronic esters, can influence their bioavailability .

Result of Action

The result of the compound’s action largely depends on the specific chemical transformation it is involved in. For instance, in the case of catalytic protodeboronation paired with Matteson–CH2–homologation, the result is the formal anti-Markovnikov alkene hydromethylation .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the stability of boronic esters, such as pinacol boronic esters, can be affected by air and moisture . Therefore, these factors should be considered when using the compound in chemical transformations .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Chloro-2-(aminomethyl)phenylboronic acid, pinacol ester are largely influenced by its boronic ester group. Boronic esters are known to interact with various enzymes and proteins, particularly in the context of Suzuki–Miyaura coupling

Molecular Mechanism

It’s known that boronic esters can undergo protodeboronation, a process that involves the removal of the boron moiety . This process can be catalyzed by a radical approach

Temporal Effects in Laboratory Settings

Boronic esters, including this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the effects of this compound over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are likely influenced by these factors.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Boronic esters are known to undergo various transformations, including oxidations, aminations, halogenations, and C–C bond formations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(aminomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 4-chloro-2-(aminomethyl)phenylboronic acid with pinacol in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions to facilitate the formation of the pinacol ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of larger reaction vessels, more efficient reflux systems, and continuous monitoring of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Properties

IUPAC Name

[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BClNO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7H,8,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOPKOIZMBWBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301140347
Record name Benzenemethanamine, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096334-39-1
Record name Benzenemethanamine, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096334-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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